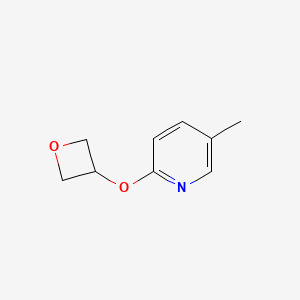
5-Methyl-2-(oxetan-3-yloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(oxetan-3-yloxy)pyridine is a chemical compound that features a pyridine ring substituted with a methyl group and an oxetane ring. The presence of the oxetane ring is particularly noteworthy due to its unique chemical properties and reactivity. This compound is of interest in various fields of scientific research, including medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, which involves the photochemical reaction of an alkene with a carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition reactions and subsequent functionalization steps to attach the oxetane ring to the pyridine ring.
化学反応の分析
Types of Reactions
5-Methyl-2-(oxetan-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The oxetane ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
Oxidation: Formation of 5-carboxy-2-(oxetan-3-yloxy)pyridine.
Reduction: Formation of 5-Methyl-2-(tetrahydrofuran-3-yloxy)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Methyl-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Methyl-2-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 5-Bromo-3-methyl-2-(oxetan-3-yloxy)pyridine
- 5-Methyl-2-(tetrahydrofuran-3-yloxy)pyridine
- 5-Methyl-2-(oxetan-3-yloxy)quinoline
Uniqueness
5-Methyl-2-(oxetan-3-yloxy)pyridine is unique due to the presence of both the oxetane ring and the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
5-methyl-2-(oxetan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-2-3-9(10-4-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZBLSUTDPUPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B2738882.png)


![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)

![(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2738892.png)


![1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B2738898.png)


![4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2738902.png)
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-4-ethoxybutan-1-one](/img/structure/B2738904.png)
